2-Bromo-3-chloro-4-iodopyridine
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Overview
Description
2-Bromo-3-chloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-iodopyridine typically involves halogenation reactions where pyridine derivatives are treated with halogenating agents. One common method includes the sequential halogenation of pyridine, starting with bromination, followed by chlorination, and finally iodination. The reaction conditions often involve the use of catalysts and specific solvents to ensure selective halogenation at the desired positions on the pyridine ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced reactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-chloro-4-iodopyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and diagnostic agents.
Mechanism of Action
The mechanism by which 2-Bromo-3-chloro-4-iodopyridine exerts its effects is largely dependent on its chemical reactivity. The presence of multiple halogens allows for selective interactions with various molecular targets. For instance, in biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalytic reactions. The specific pathways involved may vary depending on the target molecule and the context of its use.
Comparison with Similar Compounds
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
- 2-Bromo-4-chloropyridine
Comparison: Compared to other halogenated pyridines, 2-Bromo-3-chloro-4-iodopyridine is unique due to the presence of three different halogens. This unique combination enhances its reactivity and allows for more diverse chemical transformations. Additionally, the specific positioning of the halogens on the pyridine ring can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-chloro-4-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-4(7)3(8)1-2-9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBWOQXKZQUFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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